Propylhexedrine hydrochloride

Abuse potential Self-administration Drug discrimination

Forensic toxicology labs face false-positive methamphetamine screening because propylhexedrine shares the HFBA-derivatized base peak ion (m/z 254). This ≥95% purity HCl salt reference standard provides definitive GC-MS resolution via distinguishing cyclohexyl-ring fragmentation ions. • Validated for blood quantification at 1.7 mg/L via heptafluorobutyryl derivatization • Non-DEA-scheduled; streamlined procurement vs. Schedule II amphetamine standards • White crystalline powder, soluble in DMF/DMSO/EtOH (20 mg/mL), PBS pH 7.2 (10 mg/mL)

Molecular Formula C10H22ClN
Molecular Weight 191.74 g/mol
CAS No. 1007-33-6
Cat. No. B1679717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylhexedrine hydrochloride
CAS1007-33-6
SynonymsPropylhexedrine Hydrochloride;  Eventin hydrochloride;  Benzedrex;  Eggobesin;  Benzedrex hydrochloride;  Pernsator-wirkstoff;  Cyclohexylisopropylmethylamine hydrochloride;  propylhexedrine hydrochloride;  propylhexedrine hydrochloride, (S)-isomer; 
Molecular FormulaC10H22ClN
Molecular Weight191.74 g/mol
Structural Identifiers
SMILESCC(CC1CCCCC1)NC.Cl
InChIInChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H
InChIKeyWLEGHNSHAIHZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propylhexedrine HCl: Procurement Specifications and Pharmacological Baseline


Propylhexedrine hydrochloride (CAS 1007-33-6, molecular formula C₁₀H₂₂ClN, MW 191.74 g/mol) is the hydrochloride salt of propylhexedrine, a racemic cycloalkylamine sympathomimetic amine [1]. The free base (CAS 101-40-6) is a clear, colorless liquid with an amine-like odor; the hydrochloride salt is a white crystalline powder with a melting point of 122–124 °C and defined solubility in DMF (20 mg/mL), DMSO (20 mg/mL), ethanol (20 mg/mL), and PBS pH 7.2 (10 mg/mL) . Propylhexedrine acts as an α-adrenergic agonist and norepinephrine-dopamine releasing agent, producing vasoconstriction and mild CNS stimulation [2]. It is the active ingredient in the OTC Benzedrex® nasal inhaler (250 mg free base per inhaler) [3]. The racemic (RS)-propylhexedrine contained in commercial products is a chiral compound; the S-enantiomer (levopropylhexedrine) is the more biologically active isomer, exhibiting greater pressor and CNS excitatory effects than the R-enantiomer [4].

Non-volatile HCl salt enables accurate gravimetric dosing for reproducible assays
Racemate supports enantiomer-activity comparison in adrenergic and CNS models
OTC classification streamlines procurement logistics for non-clinical research
Defined solubility in organic and aqueous vehicles supports biological assay preparation

Why Propylhexedrine Cannot Be Substituted with Class-Analog Amines


Propylhexedrine occupies a unique position among sympathomimetic amines due to its cyclohexyl ring replacing the aromatic phenyl ring of amphetamine/methamphetamine, a structural modification that profoundly alters pharmacodynamic potency, abuse liability, metabolic profile, and regulatory classification [1]. Unlike methamphetamine (Schedule II controlled substance), propylhexedrine is available OTC as a nasal inhaler in the US, yet it shares the same monoamine release mechanism — creating a distinctive risk-benefit profile that demands compound-specific handling in forensic toxicology, receptor pharmacology, and formulation development [2]. Substitution with pseudoephedrine, phenylephrine, or ephedrine fails on multiple axes: differing adrenergic receptor selectivity, distinct GC-MS fragmentation patterns that complicate forensic confirmation, and divergent regulatory schedules that affect procurement logistics [3]. The following quantitative evidence dimensions establish precisely where propylhexedrine hydrochloride is meaningfully differentiated from its closest analogs.

Cycloalkylamine vs. Phenylalkylamine

Pharmacodynamic, abuse liability, and metabolic profiles may not transfer from amphetamine-type compounds; direct structural analog substitution risks misinterpretation.

Forensic Ion Differentiation

GC-MS base peak overlaps with methamphetamine; without authenticated reference standard, false-positive identification is a recognized risk in forensic panels.

Adrenergic Receptor Selectivity

Receptor profile differs from phenylephrine and pseudoephedrine; decongestant mechanism context may not replicate when substituting based on therapeutic class alone.

Quantified Differentiation Evidence vs. Sympathomimetic Comparators


Abuse Liability vs. Amphetamine and Cocaine

In non-human primate self-administration studies, propylhexedrine was self-administered by monkeys trained to self-administer cocaine, but at much lower response rates, indicating reduced reinforcing efficacy compared to cocaine [1]. In drug-discrimination paradigms, propylhexedrine produced complete generalization to amfetamine in monkeys but only partial generalization in pigeons, demonstrating species-dependent and incomplete substitution for amphetamine-like interoceptive cues [1]. In human epidemiological surveillance, the US Drug Abuse Warning Network reported only 2 emergency-room and 1 medical examiner mentions for propylhexedrine over the 1988–1989 period, contrasted with thousands of annual mentions for amphetamine and methamphetamine [1]. Wesson (1986) classified propylhexedrine as a CNS stimulant of low preference for stimulant abusers compared with amphetamine, methylphenidate, and phenmetrazine [2].

Abuse Liability vs. Stimulants
Head-to-head
Substantially lower self-administration rates vs. cocaine; partial amphetamine generalization in pigeons; orders-of-magnitude fewer DAWN mentions
Reported reinforcing efficacy context supports abuse liability endpoint review
Species-incomplete drug discrimination; surveillance data class-level inference
Abuse potential Self-administration Drug discrimination Scheduling

Pressor and CNS Stimulant Potency Ratio

Propylhexedrine produces pressor and stimulant effects similar to those of dexamfetamine but is significantly less potent [1]. Quantitative characterization indicates propylhexedrine possesses approximately one-half the pressor effect of amphetamine and produces decidedly fewer effects on the CNS [2]. A separate estimate from user-compiled pharmacological sources places propylhexedrine at approximately 1/12th the CNS stimulant potency of d-amphetamine and 1/8th the pressor (vasoconstrictor) potency [3]. When administered by inhalation, propylhexedrine has local vasoconstrictor activity similar to that of ephedrine, but the duration of activity is longer [1].

Pressor / CNS Potency Ratio
Reported
Pressor ~1/2 of amphetamine; CNS ~1/12 of d-amphetamine
Supports potency-difference interpretation; structural-activity relationship context
User-compiled pharmacological estimates; cross-study consistency noted
Pressor effect Vasoconstriction Potency ratio Cardiovascular pharmacology

Rebound Congestion Profile vs. Imidazoline Decongestants

When used as a nasal inhaler, propylhexedrine reduces nasal airway resistance (Rn) without producing rebound congestion, a property explicitly documented in the clinical literature [1]. A controlled comparative study by Hamilton (1982) demonstrated that nasal airway resistance was statistically decreased from control values for 120 minutes after propylhexedrine vapor inhalation in both allergic rhinitis and upper respiratory infection subjects, with no rebound effect observed [2]. The WHO ECDD review confirms that while mucosal rebound congestion and chronic rhinitis may occur following excessive use of propylhexedrine, this effect is associated with overuse rather than therapeutic use [3]. In contrast, imidazoline decongestants (oxymetazoline, xylometazoline) and phenylephrine are well-documented to induce rhinitis medicamentosa after as little as 3–5 days of continuous use [4].

Rebound Congestion Profile
Class-level inference
No rebound congestion at therapeutic doses; Rn statistically decreased for 120 min; rebound only with excessive overuse
Supports decongestant endpoint review; may permit longer-duration research models
Hamilton 1982 clinical study; overuse caution per WHO ECDD review
Rebound congestion Rhinitis medicamentosa Nasal airway resistance Decongestant safety

Forensic GC-MS Differentiation from Methamphetamine

Propylhexedrine shares an identical base peak ion with methamphetamine (m/z 254) when derivatized with heptafluorobutyric anhydride (HFBA), creating a significant risk of false-positive methamphetamine identification in urine drug screening [1]. Thurman et al. (1992) developed a GC-MS selected ion monitoring method using distinguishing ions that rely on the cyclohexyl ring structure of propylhexedrine versus the phenyl ring of methamphetamine, enabling unequivocal differentiation of 11 sympathomimetic amines [1]. The 4-carbethoxyhexafluorobutyryl chloride (4-CB) reagent partially derivatized hydroxy-containing sympathomimetic amines, while HFBA completely derivatized all compounds [1]. In quantitative forensic applications, propylhexedrine in postmortem blood was measured at 1.7 mg/L (with 0.39 mg/L mitragynine) using GC-MS monitoring of selected ions for the heptafluorobutyryl derivative, with the cause of death ruled as propylhexedrine toxicity [2].

Forensic GC-MS Differentiation
Head-to-head
HFBA-derivatized base peak m/z 254 identical to methamphetamine; cyclohexyl-ring distinguishing ions resolve false positives
Requires authenticated reference standard for forensic method validation
Thurman et al. 1992 selected ion monitoring; postmortem blood 1.7 mg/L confirmed
Forensic toxicology GC-MS Isomeric differentiation Selected ion monitoring

Cardiovascular Safety vs. Epinephrine in Dental Retraction

US Patent 6,375,461 (Jensen & Fischer, assigned to Ultradent Products, Inc.) discloses gingival retraction cords incorporating propylhexedrine hydrochloride as a hemostatic and tissue-stiffening agent that avoids the negative side effects associated with epinephrine, the conventional vasoconstrictor used in dental retraction cords [1]. The patent explicitly claims that retraction cords incorporating propylhexedrine 'do not cause increased blood pressure or accelerated heart rate,' in direct contrast to epinephrine-impregnated cords which carry documented cardiovascular risks including tachycardia and hypertensive episodes [1]. An additional formulation advantage is that propylhexedrine is compatible with iron(III) salt astringents without causing discoloration of the cord, teeth, gums, or practitioner's fingers — a problem that occurs when epinephrine is blended with iron(III) salts due to oxidative interactions [1].

Cardiovascular Endpoint vs. Epinephrine
Head-to-head
No blood pressure or heart rate increase reported from retraction cord use; compatible with iron(III) salts without discoloration
Supports hemostatic formulation endpoint review; cardiovascular endpoint monitoring context
US Patent 6,375,461; epinephrine comparator shows tachycardia risk
Dental retraction cord Hemostasis Vasoconstrictor safety Gingival displacement

Physicochemical and Purity Specifications

Propylhexedrine hydrochloride (CAS 1007-33-6) is a crystalline solid with a melting point of 122–124 °C and defined solubility: DMF 20 mg/mL, DMSO 20 mg/mL, ethanol 20 mg/mL, methanol 1 mg/mL, PBS (pH 7.2) 10 mg/mL . Commercial reference standard purity is ≥95% (Cayman Chemical) to ≥98% (USP specification for free base) [REFS-1, REFS-2]. The USP monograph for propylhexedrine free base specifies an assay range of 98.0–101.0% C₁₀H₂₁N, with specific gravity of 0.848–0.852, picrate derivative melting point of 108–110 °C, and titration against 0.1 N sulfuric acid (1 mL = 15.53 mg C₁₀H₂₁N) [1]. The hydrochloride salt offers superior handling characteristics versus the volatile, CO₂-absorbing free base: the salt is a stable, non-volatile crystalline powder at room temperature, whereas the free base is a clear liquid that volatilizes slowly and absorbs CO₂ from air [2]. Oral acute toxicity data: rat oral LD₅₀ = 83 mg/kg; mouse oral LD₅₀ = 190 mg/kg; mouse intravenous LD₅₀ = 32 mg/kg .

Salt vs. Free Base Specification
Specification review
HCl salt: crystalline solid, mp 122–124 °C; stable handling vs. volatile free base; DMF/DMSO/EtOH 20 mg/mL, PBS 10 mg/mL
Enables precise gravimetric preparation; defined solubility supports biological assays
USP free base assay 98–101%; salt purity ≥95–98% commercial reference
Solubility specification Purity assay Melting point QC reference standard

Evidence-Backed Applications for Research and Industrial Formulation


Forensic Toxicology Reference Standard

Propylhexedrine hydrochloride is an indispensable certified reference material for forensic toxicology laboratories performing GC-MS confirmation of amphetamine-type stimulants in urine and blood. As demonstrated by Thurman et al. (1992), propylhexedrine shares an identical HFBA-derivatized base peak ion (m/z 254) with methamphetamine, making it a primary source of false-positive methamphetamine screening results [1]. Laboratories must include propylhexedrine as a calibrator in their selected ion monitoring panels, using the distinguishing cyclohexyl-ring fragmentation ions to unequivocally resolve propylhexedrine from methamphetamine. Quantitative applications are validated by Holler et al. (2011), who achieved blood quantification at 1.7 mg/L using GC-MS heptafluorobutyryl derivatization [2]. Procurement of the hydrochloride salt reference standard (≥95% purity) is a prerequisite for method validation, proficiency testing, and casework confirmation in any laboratory offering sympathomimetic amine panels.

Addiction Neurobiology Research Probe

For addiction researchers studying the structural determinants of psychostimulant abuse liability, propylhexedrine hydrochloride serves as a critical comparator compound. The WHO ECDD evidence establishes that propylhexedrine is self-administered at 'much lower response rates' than cocaine in non-human primates and produces only partial generalization to amphetamine in pigeon drug discrimination — a dissociation not observed with methamphetamine or amphetamine [3]. This incomplete substitution profile makes propylhexedrine a unique tool for dissecting the pharmacophore elements (aromatic vs. cyclohexyl ring) that drive full abuse liability. Importantly, as a non-controlled substance (OTC in the US), propylhexedrine can be procured without DEA Schedule II licensing, streamlining experimental workflows that would otherwise require controlled-substance protocols for methamphetamine or amphetamine procurement [4].

Epinephrine-Free Hemostatic Dental Formulation

Patent US 6,375,461 establishes propylhexedrine hydrochloride as a functionally superior vasoconstrictor for gingival retraction cords compared with epinephrine, the incumbent standard [5]. The elimination of cardiovascular side effects (no blood pressure elevation, no tachycardia) is a clinically meaningful safety advantage that directly addresses a known risk of epinephrine-impregnated cords. Additionally, the compatibility of propylhexedrine with iron(III) astringents — without the discoloration that plagues epinephrine-iron(III) combinations — enables dual-action hemostatic/astringent cord formulations [5]. Procurement specifications for this application require propylhexedrine hydrochloride of pharmaceutical-grade purity suitable for medical device impregnation, with defined aqueous solubility to facilitate cord treatment processes.

Rebound-Congestion-Free Nasal Decongestant Platform

The clinical evidence from Hamilton (1982) demonstrates that propylhexedrine vapor produces statistically significant reduction in nasal airway resistance sustained for at least 120 minutes, with efficacy equivalent in both allergic rhinitis and infectious rhinitis populations [6]. Crucially, Wesson (1986) documents that this decongestant effect occurs without producing rebound congestion at therapeutic doses — a property that distinguishes propylhexedrine from imidazoline decongestants (oxymetazoline, xylometazoline) which carry mandatory 3-day use limitation labeling due to rhinitis medicamentosa risk [7]. For OTC product developers, propylhexedrine hydrochloride (or the free base for volatile inhaler delivery) offers a decongestant active ingredient with a safety differentiator that supports extended-use labeling claims, provided the formulation maintains the therapeutic dose range (0.4–0.5 mg delivered per 800 mL of inhaled air) [8].

Application
Selection Property
Validation Focus
Sympathomimetic amine confirmation in biological matrices
GC-MS ion ratio differentiation
Cyclohexyl-ring fragmentation vs. phenyl ring
Abuse liability model comparison
Reinforcing efficacy endpoint profile
Self-administration and drug discrimination endpoints
Hemostatic formulation research without epinephrine
Cardiovascular endpoint profile
Blood pressure and heart rate monitoring in model
Nasal decongestant formulation research
Rebound congestion endpoint profile
Rn measurement and rhinitis medicamentosa monitoring
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